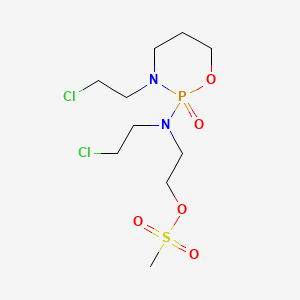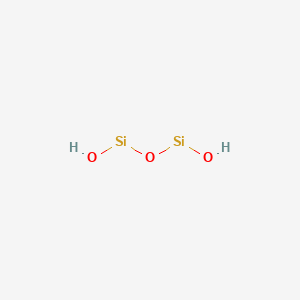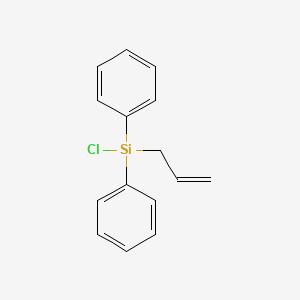
Trimethylsilyl methyl(trimethylsilyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl methyl(trimethylsilyl)carbamate is an organosilicon compound with the molecular formula C8H21NO2Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a carbamate moiety. It is commonly used in organic synthesis and analytical chemistry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl methyl(trimethylsilyl)carbamate can be synthesized through the reaction of trimethylsilyl chloride with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl methyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carbamic acid and trimethylsilanol.
Silylation: It is used as a silylating agent to introduce trimethylsilyl groups into other molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Silylation Reagents: Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used silylation reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include silylated alcohols, amines, or thiols.
Hydrolysis Products: The primary products of hydrolysis are carbamic acid and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl methyl(trimethylsilyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Biology: The compound is employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl methyl(trimethylsilyl)carbamate involves the formation of stable silyl ethers or silyl amines through the reaction with nucleophiles. The trimethylsilyl groups provide steric protection and enhance the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Another silylating reagent with similar applications.
Trimethylsilyl iodide:
Uniqueness
Trimethylsilyl methyl(trimethylsilyl)carbamate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in applications requiring robust protection of functional groups.
Eigenschaften
CAS-Nummer |
51041-97-5 |
|---|---|
Molekularformel |
C8H21NO2Si2 |
Molekulargewicht |
219.43 g/mol |
IUPAC-Name |
trimethylsilyl N-methyl-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C8H21NO2Si2/c1-9(12(2,3)4)8(10)11-13(5,6)7/h1-7H3 |
InChI-Schlüssel |
MVGJETJSISRUMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)





![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)



![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
